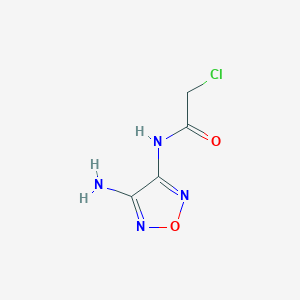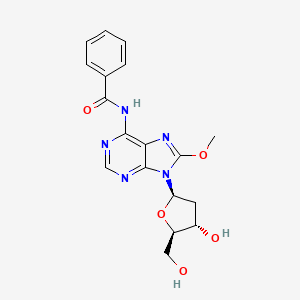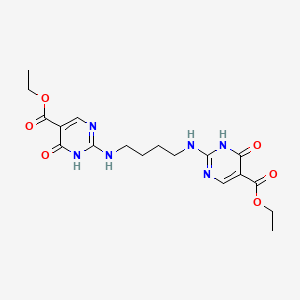![molecular formula C11H6Br2N2O B12917778 Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo- CAS No. 62472-01-9](/img/structure/B12917778.png)
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused imidazo-isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of isoquinoline N-oxides with azaoxyallyl cations. This reaction is typically carried out in the presence of sodium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Sodium Carbonate: Used in cycloaddition reactions to facilitate the formation of the desired product.
Cesium Carbonate: Can be used to produce different products under varying conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate yields 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones .
Wissenschaftliche Forschungsanwendungen
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazoloisoquinoline Compounds: These compounds share a similar fused ring structure and have been studied for their fluorescence properties.
Isoquinolin-1-yl Carbamates: These compounds are synthesized using similar methods and have applications in various fields.
Uniqueness
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62472-01-9 |
|---|---|
Molekularformel |
C11H6Br2N2O |
Molekulargewicht |
341.99 g/mol |
IUPAC-Name |
3,3-dibromoimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Br2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
InChI-Schlüssel |
QQKRDHXCCPORBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)


![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)


![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)


